Cas no 1115530-93-2 (1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine)
![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine structure](https://ja.kuujia.com/scimg/cas/1115530-93-2x500.png)
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine 化学的及び物理的性質
名前と識別子
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- 2-(4-butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine
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- インチ: 1S/C26H29N5O/c1-2-3-19-32-23-11-9-21(10-12-23)24-20-25-26(27-13-14-31(25)28-24)30-17-15-29(16-18-30)22-7-5-4-6-8-22/h4-14,20H,2-3,15-19H2,1H3
- InChIKey: PQKNZHFECMJJIB-UHFFFAOYSA-N
- ほほえんだ: C12=CC(C3=CC=C(OCCCC)C=C3)=NN1C=CN=C2N1CCN(C2=CC=CC=C2)CC1
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-0880-2μmol |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-5mg |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-10mg |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-30mg |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-15mg |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-4mg |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-40mg |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-5μmol |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-10μmol |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-0880-25mg |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine |
1115530-93-2 | 25mg |
$109.0 | 2023-09-11 |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine 関連文献
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazineに関する追加情報
Professional Introduction to Compound with CAS No. 1115530-93-2 and Product Name: 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine
The compound identified by the CAS number 1115530-93-2 and the product name 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The unique arrangement of fused rings and substituents in its molecular structure imparts distinct chemical properties that make it a promising candidate for further research and development.
At the core of this compound's structure lies a pyrazole-pyrazine fusion, a motif that has been extensively studied for its pharmacological relevance. The pyrazole ring, known for its stability and ability to interact with biological targets, is combined with a pyrazine ring, which introduces additional aromaticity and potential for hydrogen bonding interactions. This dual heterocyclic system is further functionalized by the presence of a 4-butoxyphenyl group and a 4-phenylpiperazine moiety. These substituents not only enhance the compound's solubility and bioavailability but also contribute to its binding affinity towards specific biological receptors.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Through molecular docking studies, it has been observed that the 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine scaffold exhibits strong interactions with various enzymes and receptors involved in neurological and cardiovascular pathways. Specifically, the phenylpiperazine moiety has been identified as a key pharmacophore for targeting serotonin receptors, which are implicated in conditions such as depression, anxiety, and neurodegenerative disorders.
The 4-butoxyphenyl group adds an additional layer of complexity by modulating the electronic properties of the molecule. This substituent can influence both the lipophilicity and metabolic stability of the compound, making it an attractive candidate for oral administration. In vitro studies have demonstrated that derivatives of this class exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. The presence of multiple chiral centers in the molecule also suggests potential for developing enantiomerically pure forms with enhanced therapeutic efficacy.
In the context of drug discovery, the synthesis of this compound exemplifies the growing trend towards rational drug design. By leveraging knowledge from previous studies on related scaffolds, chemists have been able to optimize the molecular structure to maximize bioactivity while minimizing off-target effects. The use of modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions has enabled the efficient construction of complex heterocyclic systems like 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine.
Current research is focused on exploring the pharmacokinetic properties of this compound to ensure its suitability for clinical applications. Preliminary data suggest that it exhibits moderate oral bioavailability and a favorable half-life, making it a viable candidate for further development. Additionally, studies are underway to investigate its potential interactions with cytochrome P450 enzymes to assess any metabolic liabilities that might arise from its use.
The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable tool for understanding the structural requirements necessary for effective binding to biological targets. By studying analogs with varying substituents, researchers can gain insights into how different functional groups influence receptor interactions. This information can then be applied to design new molecules with improved pharmacological profiles.
The integration of experimental data with computational modeling has been instrumental in advancing our understanding of this compound's behavior. High-resolution NMR spectroscopy and X-ray crystallography have provided detailed insights into its molecular structure, confirming the proposed connectivity and conformational preferences. These structural details are crucial for interpreting biological activity data and guiding further optimization efforts.
In conclusion, 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine (CAS No. 1115530-93-2) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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